molecular formula C17H15FN4O2S B2584760 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide CAS No. 1396676-23-5

4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide

Cat. No.: B2584760
CAS No.: 1396676-23-5
M. Wt: 358.39
InChI Key: LJOHWQREOCGEEB-UHFFFAOYSA-N
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Description

This compound, 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide, is a synthetic small molecule designed for pharmaceutical and biological research. It features a benzamide core linked to a 4-fluorobenzo[d]thiazole pharmacophore, a structure motif of significant interest in medicinal chemistry. Benzimidazole and benzothiazole derivatives are extensively investigated for their diverse biological activities, particularly in oncology and antimicrobial therapy . The structural framework of this compound is analogous to that of known bioactive molecules, including potent anticancer agents that function as ROR1 inhibitors in non-small cell lung cancer (NSCLC) models and antimicrobial scaffolds active against various Gram-positive and Gram-negative bacterial strains . The incorporation of the 4-fluoro substituent on the benzothiazole ring is a common strategy to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which can profoundly influence its bioavailability and target binding affinity. The acetamido linker facilitates a connection between the two aromatic systems, offering conformational flexibility that can be crucial for interacting with specific enzymatic pockets. This reagent is intended for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities for drug discovery programs.

Properties

IUPAC Name

4-[[2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2S/c1-22(17-21-15-12(18)3-2-4-13(15)25-17)9-14(23)20-11-7-5-10(6-8-11)16(19)24/h2-8H,9H2,1H3,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOHWQREOCGEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction conditions often include the use of binding agents like potassium carbonate (K2CO3) and solvents such as ethanol. The intermediate compounds are then treated with specific reagents to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound’s primary and secondary amide groups undergo hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProductsYield*Key Observations
Acidic Hydrolysis6M HCl, reflux, 12–24 h4-Aminobenzoic acid + 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetic acid~60–75% Complete cleavage of both amide bonds; fluorobenzo[d]thiazole moiety remains intact.
Basic Hydrolysis5M NaOH, 80°C, 8 h4-Aminobenzamide + 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetate~50–65% Partial hydrolysis favors the benzamide group due to steric hindrance near the benzothiazole.

*Yields approximate based on analogous reactions in cited literature.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzothiazole and benzamide rings participate in EAS reactions.

ReactionReagents/ConditionsPositionProductsSelectivity Notes
NitrationHNO₃/H₂SO₄, 0–5°CC-5/C-6 (benzothiazole)Mono-nitro derivativesFluorine directs nitration to C-5/C-6 via meta-directing effects .
SulfonationH₂SO₄/SO₃, 50°CC-7 (benzamide ring)Sulfonated benzamideBenzamide’s deactivation limits reactivity compared to benzothiazole .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom on the benzothiazole undergoes NAS with strong nucleophiles.

NucleophileConditionsProductYield*Mechanism
MethoxideNaOMe, DMF, 120°C4-Methoxybenzo[d]thiazole derivative~40% Fluorine replaced via SNAr; regioselectivity confirmed by NMR.
PiperidinePiperidine, DMSO, 100°C4-(Piperidin-1-yl)benzo[d]thiazole derivative~55% Steric hindrance from methylamino group reduces reaction rate.

*Yields lower due to competing side reactions at acetamido groups.

Functionalization of Methylamino Group

The secondary amine in the methylamino moiety undergoes alkylation/acylation.

ReactionReagentsProductsYield*Notes
AlkylationCH₃I, K₂CO₃, DMFQuaternary ammonium salt~85% Selective N-methylation confirmed by HRMS.
AcylationAcCl, pyridineAcetylated derivative~78% Acylation occurs without affecting benzamide or benzothiazole rings.

Ru-Catalyzed C–H Activation

The benzothiazole acts as a directing group for regioselective C–H functionalization.

ReactionCatalyst SystemProductYieldKey Data
Ortho-Amidation[Ru(p-cymene)Cl₂]₂, AgSbF₆, DCEOrtho-amidated benzothiazole65–80% ESI-MS confirms Ru–N coordination; no Curtius rearrangement observed.
Para-ArylationPd(OAc)₂, PPh₃Biaryl derivatives~70% Limited by steric bulk of the acetamido group.

Photochemical Reactions

The fluorobenzo[d]thiazole moiety exhibits photostability but participates in UV-induced crosslinking.

ConditionsObservationsApplications
UV (254 nm), 6 h<5% degradation; dimerization via C–C coupling Material science (polymer crosslinking).

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with enzymes inform its reactivity:

  • Kinase Inhibition : Binds ATP pockets via H-bonding (benzamide NH) and hydrophobic interactions (fluorobenzo[d]thiazole) .

  • CYP450 Metabolism : Oxidative dealkylation at the methylamino group forms primary amine metabolites .

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including the target compound, have shown significant anticancer properties. Research indicates that modifications in the benzothiazole structure can enhance cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cells : A study demonstrated that benzothiazole derivatives exhibit potent anticancer activity against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The introduction of fluorine atoms at specific positions on the benzothiazole ring has been shown to increase potency. For instance, a derivative with a fluorine atom at the 6-position exhibited an IC50 value of 0.09 µM against MERS-CoV, suggesting potential for further development as an anticancer agent .
  • Mechanism of Action : The mechanism underlying the anticancer activity of benzothiazole derivatives often involves the induction of apoptosis and inhibition of cell proliferation. For example, compounds have been reported to decrease IL-6 and TNF-α levels, which are crucial in cancer progression .

Antimicrobial Applications

The antimicrobial properties of benzothiazole derivatives are also noteworthy, with several studies highlighting their effectiveness against bacterial and fungal pathogens.

Research Insights

  • Antimicrobial Efficacy : Compounds derived from benzothiazole have been evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. One study found that certain derivatives displayed promising activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Resistance Mechanisms : The emergence of drug-resistant pathogens has necessitated the search for novel antimicrobial agents. Benzothiazole derivatives have been explored as potential candidates due to their unique mechanisms of action that differ from conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives.

Key Observations

  • Substituent Effects : The presence and position of substituents on the benzothiazole core significantly influence biological activity. For instance, the incorporation of halogens like fluorine has been associated with enhanced potency against cancer cells .
  • Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with biological targets. Molecular docking simulations suggest that modifications to the benzothiazole structure can improve binding affinity to specific receptors involved in cancer and microbial resistance .

Summary Table of Biological Activities

Activity TypeTarget Pathogen/Cell LineIC50/MIC ValueReference
AnticancerHeLa2.41 µM
AnticancerMCF-73.04 µM
AntimicrobialStaphylococcus aureus1.27 µM
AntimicrobialEscherichia coli1.43 µM
AnticancerHepG28 ± 3 µM

Mechanism of Action

The mechanism of action of 4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Heterocyclic Cores

(a) Thiazole Derivatives
  • 4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide (CAS: 1105227-09-5): Structural Difference: Replaces the benzothiazole with a thiazole ring bearing a 4-fluorophenylamino group. However, the 4-fluoro group retains metabolic stability .
(b) Benzoxazole Derivatives
  • 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e): Structural Difference: Substitutes benzothiazole with a 5-chlorobenzo[d]oxazole core and replaces the acetamido linker with a thioacetamido group.
(c) Triazole-Linked Benzothiazoles
  • N-(Benzo[d]thiazol-2-yl)-4-((4-((4-(2-oxo-2-((6-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)benzamide (28): Structural Difference: Incorporates a triazole ring as a spacer and a trifluoromethyl-substituted benzothiazole.

Substituent Variations

(a) Fluorine vs. Chlorine/Methyl Groups
  • 4-Fluorobenzo[d]thiazol-2-yl (Target Compound) :
    • Fluorine’s electron-withdrawing nature enhances metabolic stability and may improve target binding via dipole interactions.
  • 5-Methylbenzo[d]oxazol-2-yl (8f) :
    • Methyl groups improve lipophilicity but may reduce enzymatic affinity due to weaker electronic effects .
(b) Linker Modifications
  • Acetamido (Target Compound) :
    • Provides flexibility, allowing optimal positioning of the benzothiazole and benzamide moieties in binding pockets.
  • Thioacetamido (8e) :
    • Sulfur’s polarizability may enhance covalent interactions but increases oxidative susceptibility .

Data Tables

Table 1: Key Structural and Pharmacological Parameters

Compound Core Structure Substituent Linker Melting Point (°C) Notable Activity
Target Compound Benzothiazole 4-Fluoro Acetamido N/A Kinase inhibition
8e () Benzoxazole 5-Chloro Thioacetamido N/A VEGFR-2 inhibition
28 () Benzothiazole 6-CF₃ Triazole 210–212 BCL-XL degradation
9b () Benzoimidazole 4-Fluorophenyl Triazole N/A α-Glucosidase inhibition

Biological Activity

4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole core, which is known for various pharmacological properties, including anticancer and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H16FN3O2S\text{C}_{15}\text{H}_{16}\text{FN}_3\text{O}_2\text{S}

This compound includes:

  • A fluorinated benzo[d]thiazole moiety
  • An acetamido group
  • A benzamide structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing processes such as apoptosis and cell migration.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Cell Proliferation Inhibition : Compounds derived from benzothiazole have shown the ability to inhibit the proliferation of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
  • Apoptosis Induction : The active compound B7, a derivative, was observed to promote apoptosis and induce cell cycle arrest at concentrations ranging from 1 to 4 μM .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial potential:

  • Inhibition of Pathogenic Bacteria : Studies indicate that thiazole derivatives exhibit antimicrobial activities against various pathogens, suggesting that modifications in the structure can enhance efficacy against specific bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant inhibition of A431, A549, and H1299 cell proliferation; apoptosis induction
AntimicrobialEffective against various pathogenic bacteria; structural modifications enhance activity
Enzyme InhibitionPotential inhibition of enzymes related to cancer progression

Case Studies

  • Benzothiazole Derivatives : A study synthesized a series of benzothiazole compounds, demonstrating that specific modifications led to enhanced anticancer activity against several tumor cell lines. The lead compound exhibited a 50% inhibitory concentration (IC50) value significantly lower than other tested compounds .
  • Thiazole Analog Studies : Research on thiazole analogs indicated that compounds with electron-withdrawing groups showed improved antimalarial activity against Plasmodium falciparum. This suggests that similar modifications might enhance the biological activity of this compound .

Q & A

Q. Table 1: Reaction Optimization Parameters

StepOptimal ConditionsYield ImprovementReference
Thiazole alkylationDMF, 90°C, 12 h75% → 88%
Amide couplingEDC/HOBt, RT, 24 h60% → 82%

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are essential for confirming the compound’s structure? Answer:

  • IR Spectroscopy : Identifies key functional groups (C=O at ~1670 cm⁻¹, C-F at ~1220 cm⁻¹) .
  • NMR :
    • ¹H NMR : Methylamino protons (δ 2.8–3.2 ppm), aromatic protons (δ 7.1–8.3 ppm) .
    • ¹³C NMR : Benzamide carbonyl (δ ~168 ppm), thiazole C-S (δ ~145 ppm) .
  • Mass Spectrometry : HRMS confirms molecular ion ([M+H]⁺) .

Advanced Question: Q. How can overlapping NMR signals be resolved for accurate structural assignment? Answer:

  • 2D NMR (COSY, HSQC) : Resolves coupling between adjacent protons (e.g., aromatic vs. acetamido groups) .
  • Variable Temperature NMR : Reduces signal broadening caused by rotational barriers in the acetamido linker .

Biological Activity and Mechanisms

Basic Question: Q. What assays are suitable for evaluating this compound’s antimicrobial activity? Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth dilution .
  • Time-Kill Studies : Determine bactericidal vs. bacteriostatic effects .

Advanced Question: Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency? Answer:

  • Substituent Effects : Fluorine at the benzo[d]thiazole 4-position enhances membrane permeability .
  • Methylamino Group : Critical for target binding (e.g., bacterial enzyme inhibition) .
  • Benzamide Modification : Electron-withdrawing groups (e.g., -NO₂) improve activity against resistant strains .

Q. Table 2: SAR of Key Substituents

SubstituentAntimicrobial Activity (MIC, μg/mL)Mechanism InsightReference
4-Fluoro1.2 (S. aureus)Enhanced lipophilicity
Methylamino2.5 (E. coli)H-bonding with target
4-Nitrobenzamide0.8 (MRSA)Electron-deficient scaffold

Data Analysis and Contradictions

Basic Question: Q. How should researchers address discrepancies in reported biological activity data? Answer:

  • Assay Standardization : Control variables (inoculum size, growth phase) .
  • Structural Verification : Confirm compound identity via LC-MS to rule out degradation .

Advanced Question: Q. Why might substituent effects vary across studies, and how can this be analyzed? Answer:

  • Electronic vs. Steric Effects : Conflicting reports may arise from substituent positioning (e.g., meta-fluoro vs. para-fluoro) .
  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict reactive sites and explain activity trends .

Computational and Mechanistic Studies

Basic Question: Q. What computational tools are used to predict binding modes with biological targets? Answer:

  • Molecular Docking (AutoDock Vina) : Simulates interactions with enzymes (e.g., DNA gyrase) using PDB structures .
  • Pharmacophore Modeling : Identifies essential features (H-bond acceptors, hydrophobic pockets) .

Advanced Question: Q. How can molecular dynamics (MD) simulations refine mechanistic hypotheses? Answer:

  • Trajectory Analysis : Monitor ligand-protein stability over 100 ns simulations (GROMACS) to validate binding poses .
  • Free Energy Calculations (MM-PBSA) : Quantify binding affinity contributions (e.g., ΔG of -35 kcal/mol) .

Stability and Degradation

Advanced Question: Q. What strategies prevent hydrolytic degradation of the acetamido linker? Answer:

  • pH Control : Store in anhydrous DMSO (pH 7.4 buffer accelerates hydrolysis) .
  • Prodrug Design : Replace labile groups with ester prodrugs activated in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.